molecular formula C16H14ClN3O4 B11982607 2-(4-Chlorophenoxy)-N'-(4-nitrobenzylidene)propanohydrazide CAS No. 302909-39-3

2-(4-Chlorophenoxy)-N'-(4-nitrobenzylidene)propanohydrazide

Cat. No.: B11982607
CAS No.: 302909-39-3
M. Wt: 347.75 g/mol
InChI Key: KYPPPSGQSSMKQF-VCHYOVAHSA-N
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Description

2-(4-Chlorophenoxy)-N’-(4-nitrobenzylidene)propanohydrazide is an organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both chlorophenoxy and nitrobenzylidene groups in its structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N’-(4-nitrobenzylidene)propanohydrazide typically involves the reaction of 2-(4-chlorophenoxy)propanoic acid hydrazide with 4-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N’-(4-nitrobenzylidene)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The hydrazide group can be oxidized to form corresponding acids or other derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of corresponding acids or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N’-(4-nitrobenzylidene)propanohydrazide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro and chlorophenoxy groups suggests potential interactions with cellular components, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)acetic acid: A related compound with similar structural features.

    4-Nitrobenzaldehyde: A precursor used in the synthesis of the target compound.

    Hydrazides: A class of compounds with similar functional groups.

Uniqueness

2-(4-Chlorophenoxy)-N’-(4-nitrobenzylidene)propanohydrazide is unique due to the combination of its functional groups, which may confer specific reactivity and biological activity not found in other similar compounds.

Properties

CAS No.

302909-39-3

Molecular Formula

C16H14ClN3O4

Molecular Weight

347.75 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide

InChI

InChI=1S/C16H14ClN3O4/c1-11(24-15-8-4-13(17)5-9-15)16(21)19-18-10-12-2-6-14(7-3-12)20(22)23/h2-11H,1H3,(H,19,21)/b18-10+

InChI Key

KYPPPSGQSSMKQF-VCHYOVAHSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl

Origin of Product

United States

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